2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

Catalog No.
S679080
CAS No.
58632-95-4
M.F
C₁₃H₁₄N₂O₃
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitri...

CAS Number

58632-95-4

Product Name

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

IUPAC Name

tert-butyl [(Z)-[cyano(phenyl)methylidene]amino] carbonate

Molecular Formula

C₁₃H₁₄N₂O₃

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)18-15-11(9-14)10-7-5-4-6-8-10/h4-8H,1-3H3/b15-11+

InChI Key

QQWYQAQQADNEIC-RVDMUPIBSA-N

SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Synonyms

2-(tert.-Butoxycarbonyloxyimino)phenylacetonitrile; Boc-ON; NSC 328381; α-[[[(1,1-Dimethylethoxy)carbonyl]oxy]imino]benzeneacetonitrile;

Canonical SMILES

CC(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)O/N=C(\C#N)/C1=CC=CC=C1

The exact mass of the compound 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328381. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, often abbreviated as Boc-ON, is a crystalline solid used as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines, a fundamental step in peptide synthesis and organic chemistry. It belongs to a class of cyanoformate-derived reagents designed for mild and efficient Boc-protection under controlled reaction conditions. Unlike more aggressive or less selective reagents, Boc-ON provides a stable, easy-to-handle alternative for protecting primary and secondary amines, including amino acids, with high yields and purity.

While di-tert-butyl dicarbonate (Boc-anhydride) is a common and cost-effective Boc-protecting agent, it is not a direct substitute for Boc-ON in processes requiring high selectivity and mild conditions. Boc-anhydride's high reactivity can lead to over-reaction (di-Boc protection) or side reactions with other nucleophilic functional groups, complicating purification. Furthermore, its use with polyamines often requires a large excess of the amine substrate to achieve mono-protection, which is impractical for valuable or scarce starting materials. Boc-ON offers a more controlled reaction profile, often enabling mono-protection with near-stoichiometric amounts and minimizing the need for stringent pH or temperature control, which simplifies process development and improves reproducibility.

Superior Thermal Stability Profile Compared to Benzotriazole-Based Coupling Additives

While Boc-ON itself is primarily a protecting agent, its core oxime structure is shared with modern coupling additives like Oxyma, which were developed as safer alternatives to hazardous benzotriazoles like HOBt and HOAt. Differential Scanning Calorimetry (DSC) shows that benzotriazole-based additives undergo rapid, high-energy decomposition. In a direct comparison, the total exothermic decomposition energy (ΔH) for HOBt hydrate was 234 kJ/mol and for HOAt was 226 kJ/mol. The related oxime-based additive, Oxyma, exhibited a significantly lower decomposition energy of 125 kJ/mol and a much slower, more controlled decomposition profile, indicating a substantially lower thermal hazard. This class-level data is critical for process safety and material handling protocols in large-scale synthesis.

Evidence DimensionTotal Exothermic Decomposition Energy (ΔH)
Target Compound Data125 kJ/mol (for class-representative Oxyma)
Comparator Or BaselineHOBt Hydrate: 234 kJ/mol; HOAt: 226 kJ/mol
Quantified Difference47-49% lower decomposition energy vs. benzotriazoles
ConditionsDifferential Scanning Calorimetry (DSC) analysis.

A lower, slower energy release indicates a significantly improved safety profile, reducing risks associated with storage, handling, and runaway reactions in a manufacturing environment.

High-Yield Boc-Protection Under Mild, Near-Stoichiometric Conditions

Boc-ON enables highly efficient Boc-protection without requiring a large excess of the amine substrate, a critical factor when working with valuable materials. In a standard literature procedure for the protection of L-tryptophan, using only a 1.1-fold molar excess of Boc-ON relative to the amino acid resulted in a 99% isolated yield of the desired Boc-L-tryptophan product. This contrasts sharply with methods like those using Boc-anhydride for diamine mono-protection, which often require using the amine itself as the limiting reagent to achieve selectivity.

Evidence DimensionIsolated Product Yield
Target Compound Data99%
Comparator Or BaselineAlternative methods often require a large excess of amine to achieve mono-protection selectivity.
Quantified DifferenceAchieves near-quantitative yield with only 1.1 molar equivalents of reagent.
ConditionsBoc-protection of L-tryptophan in a dioxane/water system at room temperature.

This high efficiency with near-stoichiometric amounts maximizes the conversion of valuable substrates into the desired product, reducing waste and simplifying downstream purification.

Selective Protection of High-Value or Complex Amines

For the synthesis of complex pharmaceuticals or fine chemicals where the amine-containing starting material is expensive or synthetically challenging to produce. The ability of Boc-ON to achieve near-quantitative yields with only a slight excess of reagent makes it the right choice for maximizing the value of the substrate.

Process Development and Scale-Up Environments

In industrial settings where process safety, predictability, and material handling are paramount. The superior thermal stability of the oxime core structure, compared to alternatives like benzotriazoles used in related applications, simplifies hazard analysis and supports safer operational protocols.

Synthesis of Polyamines Requiring Mono-Protection

Where selective mono-protection of a diamine or polyamine is required without resorting to using a large excess of the amine substrate. Boc-ON's controlled reactivity provides a more reliable route to the desired mono-protected product compared to more aggressive reagents like Boc-anhydride, simplifying process control and purification.

XLogP3

3.3

UNII

F039SLP7BB

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (83.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (83.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

58632-95-4

General Manufacturing Information

Carbonic acid, (cyanophenylmethylene)azanyl 1,1-dimethylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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